6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-methyl-thiazol-2-yl)-amide
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Overview
Description
6-HYDROXY-N-(5-METHYL-1,3-THIAZOL-2-YL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a pyrroloquinoline core, and various functional groups. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-N-(5-METHYL-1,3-THIAZOL-2-YL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of thiourea with α-haloketones under basic conditions . The pyrroloquinoline core can be synthesized via cyclization reactions involving appropriate precursors . The final compound is obtained by coupling the thiazole and pyrroloquinoline intermediates under specific conditions, such as using coupling agents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process using large-scale reactors .
Chemical Reactions Analysis
Types of Reactions
6-HYDROXY-N-(5-METHYL-1,3-THIAZOL-2-YL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-2 position.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: NaBH4, LiAlH4
Coupling Agents: EDCI, DCC
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted thiazole derivatives
Scientific Research Applications
6-HYDROXY-N-(5-METHYL-1,3-THIAZOL-2-YL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-HYDROXY-N-(5-METHYL-1,3-THIAZOL-2-YL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.
Pyrroloquinoline Derivatives: Compounds like pyrroloquinoline quinone (PQQ) have a similar core structure.
Uniqueness
6-HYDROXY-N-(5-METHYL-1,3-THIAZOL-2-YL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is unique due to its combination of the thiazole and pyrroloquinoline structures, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C16H13N3O3S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
9-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C16H13N3O3S/c1-8-7-17-16(23-8)18-14(21)11-13(20)10-4-2-3-9-5-6-19(12(9)10)15(11)22/h2-4,7,20H,5-6H2,1H3,(H,17,18,21) |
InChI Key |
XCDQJYYYHUYYLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O |
Origin of Product |
United States |
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